REACTION_CXSMILES
|
Br[CH2:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=1)=O.[C:13]([NH2:21])(=[O:20])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>>[C:14]1([C:13]2[O:20][CH:2]=[C:3]([C:5]3[CH:10]=[CH:9][C:8]([C:11]#[N:12])=[CH:7][CH:6]=3)[N:21]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
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Name
|
|
Quantity
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4 g
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Type
|
reactant
|
Smiles
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BrCC(=O)C1=CC=C(C=C1)C#N
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Name
|
|
Quantity
|
5.41 g
|
Type
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reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)N
|
Control Type
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UNSPECIFIED
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Setpoint
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135 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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Then the reaction mixture was cooled
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Type
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CUSTOM
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Details
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partitioned between diethyl ether and water
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ether twice
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Type
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WASH
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Details
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the combined organic layers were washed with 1N NaOH, 1N HCl, water, and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
After concentration
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Type
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DISSOLUTION
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Details
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the solid residue was dissolved in CHCl3
|
Type
|
FILTRATION
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Details
|
The insoluable solid was filtered through a flits funnel
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Type
|
FILTRATION
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Details
|
The CHCl3 solution was filtered through a pad of silica
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Type
|
CUSTOM
|
Details
|
evaporate to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C=1OC=C(N1)C1=CC=C(C#N)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.9 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 66% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |